Ethyl 2,3-dihydro-1H-indene-4-carboxylate
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Overview
Description
Ethyl 2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an ethyl ester functional group attached to the fourth carbon of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of 2-phenylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through esterification followed by intramolecular cyclization to form the indene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid or Lewis acids may be employed to facilitate the cyclization step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene ring to a fully saturated cyclopentane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ethyl 2,3-dihydro-1H-indene-4-carboxylic acid or 2,3-dihydro-1H-indene-4-one.
Reduction: Formation of ethyl 2,3-dihydro-1H-indene-4-methanol or 2,3-dihydroindane.
Substitution: Formation of halogenated derivatives such as ethyl 5-bromo-2,3-dihydro-1H-indene-4-carboxylate.
Scientific Research Applications
Ethyl 2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydro-1H-indene-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Ethyl 2,3-dihydro-1H-indene-4-carboxylate can be compared to other indene derivatives such as:
Indane: A simpler structure without the ester functional group.
2,3-Dihydro-1H-indene-1-carboxylate: Similar structure but with the ester group at a different position.
4-Methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of an ethyl ester.
Properties
CAS No. |
105640-10-6 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
NWUBOFMDMPMARL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CCC2 |
Origin of Product |
United States |
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